(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Brand Name: Vulcanchem
CAS No.: 4954-08-9
VCID: VC20858139
InChI: InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
SMILES: CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C
Molecular Formula: C19H24O2
Molecular Weight: 284.4 g/mol

(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

CAS No.: 4954-08-9

Cat. No.: VC20858139

Molecular Formula: C19H24O2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one - 4954-08-9

Specification

CAS No. 4954-08-9
Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
IUPAC Name (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
Standard InChI Key KMBPNGRHBLMCOV-QZNHQWIBSA-N
Isomeric SMILES CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CCC4=O)C
SMILES CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C
Canonical SMILES CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator